Lipophilicity Reduction: log P Comparison of the 2-Hydroxycyclohexyl-Piperidin-4-ol Scaffold vs. Non-Hydroxylated Vesamicol Analog
In a direct comparison using the derivative (+)-4-[1-(2-hydroxycyclohexyl)piperidine-4-yl]-2-iodophenol ((+)-IV-OH), which incorporates the 1-(2-hydroxycyclohexyl)piperidin-4-ol scaffold, the partition coefficient (log P) was measured as 1.13 ± 0.01, compared to 2.08 for the non-hydroxylated analog (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol ((+)-pIV) [1]. This represents a Δlog P of approximately 0.95, corresponding to an ~9-fold reduction in lipophilicity conferred by the dual-hydroxyl scaffold architecture. The lower log P of (+)-IV-OH translated to significantly reduced liver radioactivity at all time points in biodistribution studies using DU-145 tumor-bearing mice [1].
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | log P = 1.13 ± 0.01 (measured for (+)-IV-OH derivative incorporating the target scaffold) |
| Comparator Or Baseline | (+)-pIV (lacking piperidine 4-OH and cyclohexyl 2-OH): log P = 2.08 |
| Quantified Difference | Δlog P ≈ 0.95 (~9-fold lower lipophilicity) |
| Conditions | Partition coefficient measured between n-octanol and phosphate-buffered saline (pH 7.4) |
Why This Matters
Lower lipophilicity directly correlates with reduced non-specific tissue retention and improved clearance profiles, a critical selection criterion for imaging agent development and drug candidate optimization.
- [1] Ogawa, K., Shiba, K., Akhter, N., et al. (2012). Development and evaluation of a novel radioiodinated vesamicol analog as a sigma receptor imaging agent. EJNMMI Research, 2, 54. Table 1 and Results section. View Source
